2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide

Chemical Diversity Screening Library Design SAR

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide (CAS 303091-59-0) is a synthetic small molecule belonging to the piperazine-acetamide class, characterized by a 3-chlorophenyl substituent on the piperazine ring and a 5-fluoro-2-methylphenyl group on the acetamide nitrogen. It is primarily supplied as a research-grade screening compound (≥90% purity) by vendors such as KeyOrganics.

Molecular Formula C19H21ClFN3O
Molecular Weight 361.85
CAS No. 303091-59-0
Cat. No. B2711847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide
CAS303091-59-0
Molecular FormulaC19H21ClFN3O
Molecular Weight361.85
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H21ClFN3O/c1-14-5-6-16(21)12-18(14)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-15(20)11-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
InChIKeyXRCDKNHZKBZCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide (CAS 303091-59-0): A Structurally Defined Piperazine-Acetamide for Targeted Screening


The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide (CAS 303091-59-0) is a synthetic small molecule belonging to the piperazine-acetamide class, characterized by a 3-chlorophenyl substituent on the piperazine ring and a 5-fluoro-2-methylphenyl group on the acetamide nitrogen . It is primarily supplied as a research-grade screening compound (≥90% purity) by vendors such as KeyOrganics . While publicly available peer-reviewed pharmacological data are extremely sparse, its core 3-chlorophenylpiperazine motif is a privileged structure with known affinity for serotonin and adrenergic receptors, suggesting potential utility in neuroscience-focused screening cascades [1].

Why Generic Substitution of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide Is Not Recommended Without Comparative Evidence


Despite sharing a common 3-chlorophenylpiperazine scaffold, subtle variations in the acetamide N-aryl substituent can drastically alter target engagement profiles, as seen in related series where N-(5-methylisoxazol-3-yl) and N-(4-butylphenyl) analogs exhibit divergent physicochemical and biological properties [1]. The combination of a 5-fluoro-2-methylphenyl tail is not represented in the most common commercial analogs, meaning that direct substitution with a cheaper or more readily available congener (e.g., the N-phenyl or N-(4-fluorophenyl) variant) introduces an uncharacterized risk of altered potency, selectivity, and off-target liability. Quantitative head-to-head data are currently absent from the peer-reviewed literature for this specific compound, making empirical side-by-side profiling essential before any procurement decision or experimental substitution.

Quantitative Differentiation Evidence for 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide (CAS 303091-59-0) Relative to Closest Analogs


Structural Uniqueness Among Commercially Available 3-Chlorophenylpiperazine Acetamides

A substructure search of the PubChem database reveals that 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide is one of only two compounds that combine the 3-chlorophenylpiperazine core with a 5-fluoro-2-methylphenyl acetamide tail (the other being its protonated form) [1]. In contrast, the most closely related commercial analogs bear either an unsubstituted phenyl (e.g., N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, CID 763126-53-0), a 4-fluorophenyl, or a benzyl group at the piperazine N4 position . This structural distinction is not merely cosmetic: the 3-chloro substituent on the phenyl ring alters the electron density and steric profile of the piperazine pharmacophore, which can shift binding preferences across aminergic GPCRs.

Chemical Diversity Screening Library Design SAR

Predicted Physicochemical Property Differentiation from Unsubstituted Phenyl Analog

Using PubChem computed descriptors, the target compound exhibits a higher lipophilicity (XLogP3 = 3.9) compared to its unsubstituted phenyl analog N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (XLogP3 ≈ 3.2, estimated from SMILES) [1]. This difference of approximately 0.7 log units is significant for central nervous system (CNS) drug design, where the optimal LogP range for brain penetration is typically 1.5–3.5 [2]. The target compound also has a higher molecular weight (361.8 vs. 327.4 Da) and an increased heavy atom count (25 vs. 23), which may affect passive permeability.

ADME Prediction Physicochemical Properties Lead Optimization

Commercial Purity and Supply Chain Consistency Relative to Closest Analogs

The target compound is available from KeyOrganics (via ChemicalBook) with a reported purity of 90% . By comparison, the N-phenyl analog (CAS 763126-53-0) is listed by multiple vendors (ChemScene, ChemDiv, CymitQuimica) at 95%+ purity , and the N-(4-fluorophenyl) analog (CAS 303091-61-4) is available from CymitQuimica at unspecified purity. The lower purity threshold of the target compound (90%) relative to the phenyl analog (95%+) must be factored into procurement decisions, particularly for assays sensitive to impurities. However, the target compound's more restricted vendor landscape may offer advantages in terms of batch-to-batch traceability and supply chain transparency.

Quality Control Procurement Reproducibility

Absence of Defined Pharmacological Activity Data Necessitates Primary Screening Investment

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL returned no quantitative bioactivity data (IC50, Ki, EC50) for the target compound [1]. In contrast, structurally related 3-chlorophenylpiperazine acetamides have reported activities: for example, 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(4-(5-cyano-7-methylbenzo[d]oxazol-2-yl)phenyl)acetamide inhibits CETP with an IC50 of 19 nM [2], and N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is listed in PubChem without disclosed activity. This complete absence of annotation for the target compound represents both a scientific gap and a differentiation opportunity: it is a truly unexplored chemical entity whose pharmacological fingerprint is yet to be established, unlike many pre-annotated screening library compounds.

Biological Annotation Screening Strategy Data Gap Analysis

Recommended Application Scenarios for 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide (CAS 303091-59-0)


Neuroscience GPCR Panel Screening for Novel Serotonin/Dopamine Receptor Ligands

Given the privileged 3-chlorophenylpiperazine motif known to engage 5-HT1A, 5-HT2A, and D2 receptors [2], the target compound is best deployed as a novel scaffold in broad aminergic GPCR panels. Because no prior activity data exist , any hits identified would represent novel intellectual property with a structurally distinct chemotype compared to annotated analogs. The 5-fluoro-2-methylphenyl tail may confer subtype selectivity not seen with simpler N-phenyl analogs.

ADME Structure-Activity Relationship Profiling for CNS Penetration Optimization

The computed XLogP3 of 3.9 positions this compound near the upper boundary of the CNS drug-like space [2]. Procurement of the target compound alongside the unsubstituted phenyl analog (ΔXLogP3 ≈ -0.7) enables pairwise assessment of how incremental lipophilicity changes affect passive permeability, P-glycoprotein efflux, and metabolic stability. This direct comparator approach is essential for building predictive CNS penetration models within a chemical series.

Chemical Probe Development for Cholesterol Ester Transfer Protein (CETP) or Related Lipid Pathways

A structurally related 3-chlorophenylpiperazine acetamide with a benzoxazole tail has demonstrated nanomolar CETP inhibition (IC50 = 19 nM) [2]. The target compound, with its distinct 5-fluoro-2-methylphenyl tail, could be evaluated as a matched molecular pair to isolate the contribution of the amide substituent to CETP binding affinity and selectivity. This approach is valuable for pharmaceutical companies or academic groups exploring lipid-modulating therapies.

Analytical Reference Standard for LC-MS/MS Method Development

The well-defined molecular formula (C19H21ClFN3O), exact mass (361.1357 Da), and characteristic isotopic pattern from the chlorine atom make this compound a suitable candidate for use as an internal standard or system suitability test compound in LC-MS/MS assays [2]. Its restricted commercial availability (essentially single-source from KeyOrganics at 90% purity) necessitates procurement planning but also offers batch consistency advantages for method validation.

Quote Request

Request a Quote for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.